5-Methoxy-2-(trifluoromethyl)pyridine

Descripción

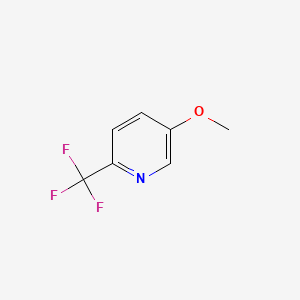

5-Methoxy-2-(trifluoromethyl)pyridine (CAS 216766-13-1) is a pyridine derivative with the molecular formula C₇H₆F₃NO and a molecular weight of 177.13 g/mol . It features a methoxy (-OCH₃) group at position 5 and a trifluoromethyl (-CF₃) group at position 2 on the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate or agrochemical building block due to its unique electronic and steric properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group contributes to solubility and reactivity in synthetic pathways .

Propiedades

IUPAC Name |

5-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-5-2-3-6(11-4-5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHJZBSCOLVMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621373 | |

| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216766-13-1 | |

| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216766-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group and the methoxy group onto the pyridine ring. One common method includes the trifluoromethylation of 2-chloro-5-methoxypyridine using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as transition metal complexes can also be employed to facilitate the trifluoromethylation reaction. Additionally, vapor-phase chlorination/fluorination methods at high temperatures with catalysts like iron fluoride have been explored for the synthesis of similar compounds .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Methoxy-2-(trifluoromethyl)pyridine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction of the pyridine ring can yield piperidine derivatives, although this is less common due to the stability of the aromatic ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the position ortho to the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of this compound-3-carboxylic acid.

Reduction: Formation of 5-methoxy-2-(trifluoromethyl)piperidine.

Substitution: Formation of this compound derivatives with various substituents.

Aplicaciones Científicas De Investigación

Agrochemical Applications

The primary application of 5-methoxy-2-(trifluoromethyl)pyridine and its derivatives lies in the development of agrochemicals. The trifluoromethyl group is known to enhance the biological activity of pesticides, leading to improved efficacy against pests and diseases affecting crops.

- Pesticide Development : Compounds containing the trifluoromethyl group have been shown to exhibit superior pest control properties compared to traditional compounds. For instance, derivatives like pyridalyl and fluazinam have been developed from this class of compounds, demonstrating high fungicidal and herbicidal activities .

- Case Study: Pyridalyl : Developed by Sumitomo Chemical Co., pyridalyl incorporates the this compound structure. It has shown significant effectiveness in controlling a range of agricultural pests, with research indicating that its fluorinated structure contributes to enhanced performance .

| Compound | Application Type | Activity Level |

|---|---|---|

| Pyridalyl | Insecticide | High |

| Fluazinam | Fungicide | High |

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an essential building block for synthesizing various bioactive molecules.

- Drug Development : The compound has been utilized in the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions. Its unique structural features allow for the modification and optimization of pharmacological properties .

- Case Study: Antimicrobial Activity : Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria, making it a potential lead compound for antibiotic development .

| Activity Type | Target Organism | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 64 µg/mL |

| Anti-inflammatory | Human macrophages | IC50 = 25 µM |

Mecanismo De Acción

The mechanism of action of 5-Methoxy-2-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and electronic effects. For example, in pharmaceutical applications, the compound may inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 5-Methoxy-2-(trifluoromethyl)pyridine with analogous compounds:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups: The -CF₃ group in all compounds enhances metabolic stability by resisting oxidative degradation . Methoxy vs. Amino: Replacing -OCH₃ with -NH₂ (as in 5-Amino-2-(trifluoromethyl)pyridine) increases polarity (lower logP) but introduces toxicity risks, such as methemoglobinemia . Lipophilicity: The methylthio (-SCH₃) group in 2-Fluoro-5-(methylthio)pyridine increases logP compared to methoxy, favoring membrane permeability .

Actividad Biológica

5-Methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique structural features that confer various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C7H6F3N

- Molecular Weight : 175.13 g/mol

- Structural Features : The presence of a methoxy group and a trifluoromethyl group enhances its lipophilicity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to the trifluoromethyl group, which enhances binding affinity to various molecular targets, including enzymes and receptors. This modification increases the compound's metabolic stability and bioavailability, potentially leading to significant pharmacological effects.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes, modulating biochemical pathways associated with diseases such as cancer and inflammation.

- Receptor Interaction : The lipophilic nature of the trifluoromethyl group facilitates better membrane penetration, allowing the compound to interact effectively with cellular receptors .

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Studies suggest that it may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound can induce cytotoxicity in various cancer cell lines, potentially through mechanisms involving apoptosis or necrosis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Cytotoxicity | Induction of cell death in cancer cell lines |

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various trifluoromethyl-pyridine derivatives, this compound exhibited superior efficacy against Gram-positive and Gram-negative bacteria compared to traditional antibiotics. The mechanism was attributed to disruption of bacterial cell wall synthesis and function .

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory potential of this compound demonstrated its ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers in vitro. This positions the compound as a potential therapeutic agent for inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the trifluoromethyl group. Enhanced absorption and distribution characteristics suggest improved bioavailability compared to non-fluorinated analogs. Studies indicate that this compound can achieve therapeutic concentrations in plasma within a short timeframe following administration.

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-2-(trifluoromethyl)pyridine, and how can yield be maximized?

The synthesis of this compound often involves nitro group reduction or nucleophilic substitution. For example, a nitro precursor (e.g., 2-methoxy-5-nitropyridine) can be reduced using iron powder in acetic acid under reflux, followed by basification and distillation to isolate the product . Key optimization factors include:

- Reagent stoichiometry : Excess iron powder (≥50% w/w) improves reduction efficiency.

- Temperature control : Reflux at 80–90°C minimizes side reactions.

- Purification : Fractional distillation under reduced pressure (3.33–3.60 kPa) yields ~70% purity.

Table 1 : Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitro Reduction | Fe powder, CH₃COOH, reflux | 70 | |

| Cross-Coupling | Triflate intermediates, Pd catalyst | 50–60 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Critical techniques include:

- ¹H/¹³C NMR : Resolve methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. The methoxy proton appears as a singlet at δ 3.8–4.0 ppm, while CF₃ causes splitting in adjacent protons .

- IR Spectroscopy : Confirm C-F stretches (1100–1200 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 177.12 (C₇H₆F₃NO) .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions involving this compound be addressed?

Regioselectivity is influenced by electronic effects of substituents:

- Methoxy Group : Acts as an electron-donating group, directing electrophiles to the para position (C-4).

- Trifluoromethyl Group : Electron-withdrawing nature deactivates the ring, favoring nucleophilic substitution at C-3 or C-5 under acidic conditions .

Methodological Tips : - Use DFT calculations to predict reactive sites.

- Employ directing groups (e.g., halogenation at C-3 via Pd-catalyzed C-H activation) .

Q. How should researchers resolve contradictions in reported biological activities of pyridine derivatives like this compound?

Discrepancies often arise from assay conditions or structural analogs. For example:

- In Vitro vs. In Vivo : Antitumor activity in cellular assays (e.g., peritoneal mesothelioma models) may not translate to in vivo efficacy due to metabolic instability .

- Structural Modifications : Compare with analogs like 2-amino-3-chloro-5-(trifluoromethyl)pyridine, which show enhanced bioactivity via amino group interactions with biological targets .

Validation Steps : - Replicate studies under standardized conditions (pH, cell lines).

- Perform SAR (Structure-Activity Relationship) analyses.

Q. What computational strategies predict the reactivity and lipophilicity of this compound?

- Reactivity : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-3 position shows higher electrophilicity due to CF₃ withdrawal .

- Lipophilicity : LogD (pH-dependent partition coefficient) is more relevant than LogP for drug design. At physiological pH (7.4), LogD can be predicted using software like ACD/Labs, accounting for ionization of the pyridine nitrogen .

Table 2 : Predicted LogD Values at Different pH Levels

| pH | LogD (Predicted) | Experimental Method |

|---|---|---|

| 2.0 | 1.8 | Shake-flask |

| 7.4 | 0.5 | HPLC retention |

Q. What methodologies assess the stability of this compound under varying experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.